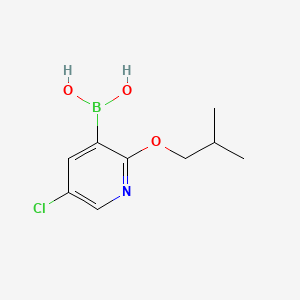

5-Chloro-2-isobutoxypyridine-3-boronic acid

Descripción general

Descripción

5-Chloro-2-isobutoxypyridine-3-boronic acid: is a boronic acid derivative with the molecular formula C9H13BClNO3 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-isobutoxypyridine-3-boronic acid typically involves the reaction of 5-chloro-2-isobutoxypyridine with a boron-containing reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction , which involves the use of a palladium catalyst to facilitate the formation of the boronic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloro-2-isobutoxypyridine-3-boronic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding alcohols or ketones.

Reduction: Formation of the corresponding alcohols.

Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Use of halogenating agents or nucleophiles under appropriate conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that boronic acids, including 5-Chloro-2-isobutoxypyridine-3-boronic acid, exhibit significant anticancer properties. A study demonstrated that this compound could decrease the viability of prostate cancer cells while sparing normal cells. For example, at a concentration of 5 µM, it reduced cancer cell viability to approximately 33% while maintaining healthy cell viability at around 71% .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been documented against various bacterial strains. In one study, it showed promising activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 6.50 mg/mL. The compound has also been tested against Staphylococcus aureus, indicating its potential as an alternative antimicrobial agent .

Industrial Applications

Production of Advanced Materials

In the industrial sector, this compound is employed in the production of advanced materials such as polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in developing new materials with unique properties .

Case Studies

Case Study 1: Anticancer Efficacy

A recent investigation evaluated the cytotoxic effects of various boronic acid derivatives on prostate cancer cell lines (PC-3). The results indicated that these compounds selectively targeted cancer cells while sparing normal fibroblast cells (L929), highlighting their potential for safer therapeutic applications .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of boronic acids against clinical isolates of bacteria and fungi. The findings revealed significant growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, underscoring their potential as alternative treatments in an era of increasing antibiotic resistance .

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-isobutoxypyridine-3-boronic acid involves its ability to participate in various chemical reactions, particularly those involving the formation of carbon-carbon bonds. The boronic acid group can undergo transmetalation with palladium catalysts, facilitating the formation of new bonds in Suzuki-Miyaura coupling reactions . This mechanism is crucial for its role in the synthesis of complex organic molecules.

Comparación Con Compuestos Similares

- 5-Chloro-3-pyridineboronic acid

- 3-Pyridinylboronic acid

- 2-Chloropyridine-3-boronic acid

Comparison: 5-Chloro-2-isobutoxypyridine-3-boronic acid is unique due to the presence of the isobutoxy group, which can influence its reactivity and the types of reactions it can undergo. Compared to other boronic acids, it may offer distinct advantages in specific synthetic applications, particularly in the formation of complex molecules with unique functional groups .

Actividad Biológica

5-Chloro-2-isobutoxypyridine-3-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of and features a pyridine ring substituted with a chlorine atom at the 5-position and an isobutoxy group at the 2-position. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through the formation of covalent bonds. The boronic acid moiety can bind to hydroxyl groups on proteins, leading to modulation of enzyme activities. This interaction can inhibit or activate specific enzymes, thereby influencing various biochemical pathways.

Key Mechanisms Include:

- Enzyme Inhibition : The compound can act as a competitive inhibitor by binding to the active sites of enzymes.

- Modulation of Signaling Pathways : By interacting with signaling molecules, it may alter cellular responses.

- Formation of Boronate Esters : The ability to form stable boronate esters with diols enhances its potential as a drug candidate.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. Its mechanism involves the inhibition of proteasomal degradation pathways, similar to other boronic acids like bortezomib, which targets the chymotrypsin-like activity of the proteasome .

- Antimicrobial Properties : Some studies have reported that boronic acids can exhibit antimicrobial effects against various pathogens. The specific activity of this compound against bacteria and fungi remains to be fully elucidated but shows promise based on structural analogs .

- Potential in Diabetes Treatment : Boronic acids are being investigated for their ability to modulate insulin signaling pathways. Computational models have suggested that similar compounds can interact with insulin, potentially improving glycemic control in diabetic models .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of tumor cell proliferation | |

| Antimicrobial | Activity against bacterial strains | |

| Insulin Interaction | Potential modulation of insulin signaling |

Case Study: Anticancer Activity

In a study investigating the anticancer properties of various boronic acids, including this compound, researchers found that these compounds could significantly inhibit cancer cell growth in vitro. The study highlighted the role of these compounds in disrupting proteasomal function, leading to increased apoptosis in cancer cells.

Propiedades

IUPAC Name |

[5-chloro-2-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BClNO3/c1-6(2)5-15-9-8(10(13)14)3-7(11)4-12-9/h3-4,6,13-14H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJKPMVBIIUTRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OCC(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681584 | |

| Record name | [5-Chloro-2-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-42-2 | |

| Record name | B-[5-Chloro-2-(2-methylpropoxy)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-Chloro-2-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.